molecular formula C11H19NO5 B13452468 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid CAS No. 1034128-41-0

2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]aceticacid

Katalognummer: B13452468
CAS-Nummer: 1034128-41-0
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: ODADLSCORSWAER-JGVFFNPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl protecting group, and a hydroxyl group. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a selective hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.

    Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality. This is typically achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.

    Acetylation: The final step involves the acetylation of the pyrrolidine ring to introduce the acetic acid moiety. This can be done using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butoxycarbonyl group can be removed through acid-catalyzed hydrolysis, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, trifluoroacetic acid.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Deprotected amines, various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its structural similarity to certain biological molecules.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can include enzymes, receptors, and signaling pathways relevant to the disease being treated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]butanoic acid: Contains a butanoic acid moiety.

    2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]methanoic acid: Features a methanoic acid moiety.

Uniqueness

The uniqueness of 2-[(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidin-2-yl]acetic acid lies in its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the tert-butoxycarbonyl group provides protection during synthetic transformations, while the hydroxyl and acetic acid groups offer sites for further functionalization and interaction with biological targets.

Eigenschaften

CAS-Nummer

1034128-41-0

Molekularformel

C11H19NO5

Molekulargewicht

245.27 g/mol

IUPAC-Name

2-[(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-8(13)4-7(12)5-9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1

InChI-Schlüssel

ODADLSCORSWAER-JGVFFNPUSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CC(=O)O)O

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.